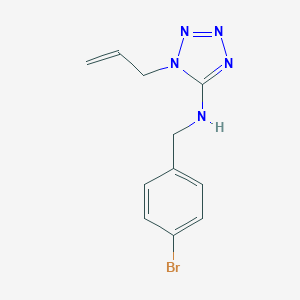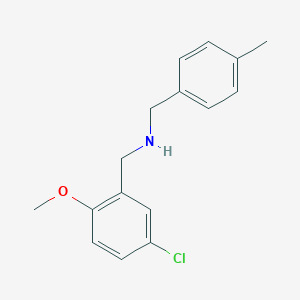SULFANYL]PROPYL})AMINE](/img/structure/B499651.png)
[(4-ETHOXYPHENYL)METHYL]({3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(4-ETHOXYPHENYL)METHYL]({3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE is a complex organic compound with a unique structure that combines an ethoxybenzyl group and a tetraazolylsulfanylpropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-ETHOXYPHENYL)METHYL]({3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE typically involves multiple steps. One common method includes the reaction of 4-ethoxybenzyl chloride with 3-mercaptopropylamine to form an intermediate product. This intermediate is then reacted with 1-methyl-1H-tetrazole-5-thiol under specific conditions to yield the final compound. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and production rates.
Chemical Reactions Analysis
Types of Reactions
[(4-ETHOXYPHENYL)METHYL]({3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group or the tetraazolyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled conditions.
Substitution: Various nucleophiles such as amines, thiols, and halides under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
[(4-ETHOXYPHENYL)METHYL]({3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or as a ligand in binding studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism by which [(4-ETHOXYPHENYL)METHYL]({3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxybenzyl)-N-(1-propyl-1H-tetraazol-5-yl)amine
- N-(4-ethoxybenzyl)-N-(1-methyl-1H-tetraazol-5-yl)amine
Uniqueness
[(4-ETHOXYPHENYL)METHYL]({3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H21N5OS |
|---|---|
Molecular Weight |
307.42g/mol |
IUPAC Name |
N-[(4-ethoxyphenyl)methyl]-3-(1-methyltetrazol-5-yl)sulfanylpropan-1-amine |
InChI |
InChI=1S/C14H21N5OS/c1-3-20-13-7-5-12(6-8-13)11-15-9-4-10-21-14-16-17-18-19(14)2/h5-8,15H,3-4,9-11H2,1-2H3 |
InChI Key |
YEXOXYOLAUWURN-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)CNCCCSC2=NN=NN2C |
Canonical SMILES |
CCOC1=CC=C(C=C1)CNCCCSC2=NN=NN2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine](/img/structure/B499572.png)
![N-{[5-(3-methoxyphenyl)furan-2-yl]methyl}-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B499573.png)

![N-[[5-(2,4-dichlorophenyl)furan-2-yl]methyl]-2H-tetrazol-5-amine](/img/structure/B499576.png)

![1-[3-chloro-5-methoxy-4-(prop-2-en-1-yloxy)phenyl]-N-(4-methoxybenzyl)methanamine](/img/structure/B499578.png)

![1-[5-(3-chloro-2-methylphenyl)furan-2-yl]-N-(pyridin-2-ylmethyl)methanamine](/img/structure/B499581.png)
![N-[2-(trifluoromethyl)benzyl]-2H-tetrazol-5-amine](/img/structure/B499583.png)
![N-(5-chloro-2-methoxybenzyl)-N-[3-(4-morpholinyl)propyl]amine](/img/structure/B499586.png)
![N-{2-chloro-4-[(2-fluorobenzyl)amino]phenyl}-2-furamide](/img/structure/B499588.png)
amine](/img/structure/B499589.png)
![2-({[5-(3-Chloro-4-methoxyphenyl)furan-2-yl]methyl}amino)butan-1-ol](/img/structure/B499590.png)
![N-[3-bromo-5-methoxy-4-(3-pyridinylmethoxy)benzyl]-N-(tetrahydro-2-furanylmethyl)amine](/img/structure/B499591.png)
